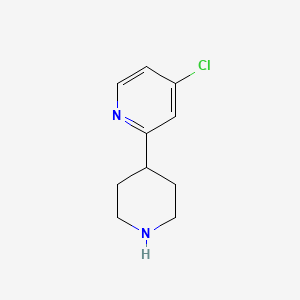

4-Chloro-2-(piperidin-4-yl)pyridine

CAS No.: 899357-00-7

Cat. No.: VC4131308

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899357-00-7 |

|---|---|

| Molecular Formula | C10H13ClN2 |

| Molecular Weight | 196.67 |

| IUPAC Name | 4-chloro-2-piperidin-4-ylpyridine |

| Standard InChI | InChI=1S/C10H13ClN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 |

| Standard InChI Key | XQRKQVMHFDHVJA-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC=CC(=C2)Cl |

| Canonical SMILES | C1CNCCC1C2=NC=CC(=C2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 2- and 4-positions. The 4-chloro group introduces electrophilic character, while the 2-piperidin-4-yl moiety provides a bicyclic amine system capable of hydrogen bonding and hydrophobic interactions. Key structural features include:

-

Molecular Formula: C₁₀H₁₃ClN₂

-

SMILES: ClC1=CC=NC(=C1)C2CCNCC2

Physicochemical Characteristics

-

Molecular Weight: 196.68 g/mol

-

LogP: Estimated at 1.87 (indicating moderate lipophilicity) .

-

Hydrogen Bond Donors/Acceptors: 1 donor (piperidine NH) and 3 acceptors (pyridine N, piperidine N, and Cl) .

-

Topological Polar Surface Area (TPSA): 24.9 Ų, suggesting moderate membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-chloro-2-(piperidin-4-yl)pyridine involves strategic functionalization of pyridine and piperidine precursors. A representative pathway, adapted from patent literature , proceeds as follows:

-

Piperidine Protection:

-

Reductive Amination:

-

Coupling with Chloropyridine:

Optimization Challenges

-

Regioselectivity: The 2-position of pyridine is more reactive toward nucleophilic substitution due to electronic effects, minimizing byproducts .

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is typically required to isolate the product from unreacted starting materials .

Biological Activity and Applications

Drug Discovery Intermediate

The compound serves as a building block for:

-

Anticancer Agents: Functionalization at the piperidine nitrogen (e.g., acylations, sulfonations) generates libraries for high-throughput screening.

-

Neuroactive Compounds: The piperidine moiety mimics natural alkaloids, enabling central nervous system (CNS) drug development.

Comparative Analysis with Structural Analogs

| Feature | 4-Chloro-2-(piperidin-4-yl)pyridine | 5-Chloro-2-(piperidin-1-yl)pyridine | 3-Chloro-2-(piperidin-4-yl)pyridine |

|---|---|---|---|

| Substitution Pattern | 4-Cl, 2-piperidin-4-yl | 5-Cl, 2-piperidin-1-yl | 3-Cl, 2-piperidin-4-yl |

| Molecular Weight | 196.68 g/mol | 198.68 g/mol | 269.59 g/mol (dihydrochloride) |

| Biological Target | Kinases (predicted) | Cholinergic receptors | ALK/ROS1 inhibitors |

| LogP | 1.87 | 1.86 | 2.31 |

Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with kinase ATP-binding pockets via crystallography.

-

Prodrug Development: Explore ester or amide prodrugs to enhance oral bioavailability.

-

Polypharmacology: Screen against epigenetic targets (e.g., HDACs, BET proteins) given the piperidine moiety’s chromatin-binding potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume